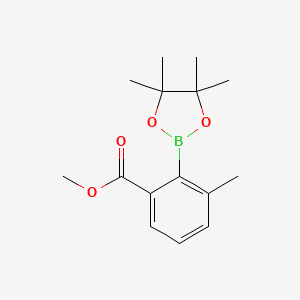

Methyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate: is a chemical compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by the presence of a boronic ester group and a methylated benzene ring, making it a valuable reagent in organic synthesis and various scientific research applications.

Synthetic Routes and Reaction Conditions:

Boronic Acid Derivatization: The compound can be synthesized by reacting 3-methylbenzoic acid with pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere.

Methylation: The resulting boronic acid derivative is then methylated using methylating agents like iodomethane or dimethyl sulfate in the presence of a base such as potassium carbonate.

Industrial Production Methods:

Batch Process: The synthesis is typically carried out in a batch process, where the reactants are mixed in a reactor vessel, and the reaction is monitored until completion.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds by reacting with aryl halides in the presence of a palladium catalyst and a base.

Oxidation and Reduction: It can undergo oxidation to form the corresponding carboxylic acid or reduction to yield the corresponding boronic acid.

Substitution Reactions: The boronic ester group can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), solvent (e.g., toluene or water).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.

Carboxylic Acids: From oxidation reactions.

Boronic Acids: From reduction reactions.

Mécanisme D'action

Target of Action

Similar compounds have been used as reagents to synthesize quinoxaline derivatives or heterocyclylamine derivatives, which are known to inhibit pi3 kinase .

Mode of Action

It is known that boronic acid esters, such as this compound, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide catalyzed by a palladium(0) complex .

Biochemical Pathways

The compound likely affects the biochemical pathways involved in the synthesis of quinoxaline derivatives or heterocyclylamine derivatives. These derivatives are known to inhibit PI3 kinase, a key enzyme in the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its role in the synthesis of PI3 kinase inhibitors. By inhibiting PI3 kinase, these compounds can potentially disrupt cell survival and growth pathways, leading to the death of cancer cells .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of the Suzuki-Miyaura cross-coupling reactions . Additionally, the compound’s stability may be affected by exposure to light, heat, or moisture.

Analyse Biochimique

Biochemical Properties

It is known that boronic acids and their derivatives, such as this compound, are often used in organic synthesis due to their ability to form stable boronate complexes with compounds containing cis-diols, such as sugars and glycoproteins . This property could potentially allow this compound to interact with various enzymes, proteins, and other biomolecules.

Molecular Mechanism

Given its structural similarity to other boronic acid derivatives, it may exert its effects through the formation of boronate complexes with biomolecules containing cis-diols .

Applications De Recherche Scientifique

Chemistry: The compound is widely used in organic synthesis, particularly in the construction of complex molecular architectures through cross-coupling reactions. Biology: It serves as a reagent in the study of enzyme inhibitors and the development of new pharmaceuticals. Medicine: It is utilized in the synthesis of drug candidates and the investigation of their biological activities. Industry: The compound finds applications in the production of advanced materials and polymers.

Comparaison Avec Des Composés Similaires

Boronic Acid Derivatives: Other boronic acids and their esters, such as phenylboronic acid and its derivatives.

Pinacolborane Derivatives: Compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its derivatives.

Uniqueness:

Higher Reactivity: Methyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate exhibits higher reactivity compared to some other boronic acid derivatives due to the presence of the methyl group, which enhances its electrophilic character.

Versatility: Its versatility in various cross-coupling reactions makes it a valuable reagent in organic synthesis.

Activité Biologique

Methyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is a boronic acid derivative known for its significant role in organic synthesis and potential biological applications. This compound has garnered interest due to its unique structural properties and reactivity, particularly in enzyme inhibition and drug discovery.

- Molecular Formula: C14H18BNO4

- Molecular Weight: 275.11 g/mol

- CAS Number: 1220696-32-1

The biological activity of this compound primarily stems from its boronic acid moiety. This structure allows the compound to form reversible covalent bonds with various biological targets, which can modulate enzymatic activities and influence metabolic pathways. The formation of boronic esters or acids with nucleophiles is crucial in its interaction with biological systems.

Enzyme Inhibition

Research indicates that derivatives of boronic acids like this compound can act as effective enzyme inhibitors. For instance:

- Autotaxin Inhibition: Boron-containing compounds have been studied for their ability to inhibit autotaxin (ATX), an enzyme involved in cancer progression and inflammation. Compounds similar in structure have shown IC50 values in the low nanomolar range (e.g., 13 nM) against ATX .

Drug Discovery

The compound's potential in drug development is highlighted by its application in synthesizing new pharmaceuticals targeting various diseases. Its reactivity makes it suitable for constructing complex organic molecules that may serve as drug candidates.

Case Study 1: Inhibition of Autotaxin

In a study focusing on the inhibition of autotaxin by benzoxaboroles (a class of compounds related to this compound), researchers demonstrated that specific modifications to the boronic acid structure could enhance inhibitory potency. The compound exhibited promising pharmacological properties in vitro and in vivo, including reduced levels of lysophosphatidic acid (LPA), which is implicated in tumor growth .

Case Study 2: Cross-Coupling Reactions

The compound is frequently utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl compounds. Its stability and reactivity under mild conditions make it a valuable reagent for organic chemists .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate | C14H18BNO4F | Potential enzyme inhibitor |

| 4-Methyl-3-thiopheneboronic acid pinacol ester | C10H13BOS | Used in organic synthesis |

| Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate | C14H18BNO4 | Similar reactivity profile |

Propriétés

IUPAC Name |

methyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO4/c1-10-8-7-9-11(13(17)18-6)12(10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXMYLQQEDRRWOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.